molecular formula C16H10BrFN4S B269860 3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B269860
M. Wt: 389.2 g/mol
InChI Key: RNVLJZRPVMRAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, commonly known as BFT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BFT belongs to the triazolothiadiazine class of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

BFT has shown promising results in various scientific research applications, including drug discovery and development, neuropharmacology, and cancer research. BFT has been shown to exhibit significant anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. Additionally, BFT has been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. BFT has also shown promising results in cancer research, with studies indicating that it has cytotoxic effects on cancer cells.

Mechanism of Action

BFT's mechanism of action is not fully understood, but it is believed to act on the central nervous system by modulating the activity of GABA receptors. BFT has been shown to enhance the binding of GABA to its receptors, leading to increased GABAergic neurotransmission and subsequent anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
BFT has been shown to have a range of biochemical and physiological effects. Studies have shown that BFT can reduce the frequency and duration of seizures in animal models, indicating its potential as an anticonvulsant. Additionally, BFT has been found to reduce anxiety-like behavior in animal models, indicating its potential as an anxiolytic. BFT has also been shown to have cytotoxic effects on cancer cells, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of BFT is its diverse range of potential applications in scientific research. BFT's anticonvulsant, anxiolytic, and anticancer properties make it a promising candidate for drug discovery and development. However, one limitation of BFT is its low solubility in water, which can make it difficult to administer in experiments. Additionally, further research is needed to fully understand BFT's mechanism of action and potential side effects.

Future Directions

There are several future directions for BFT research. One potential direction is to investigate its potential as a treatment for epilepsy and other neurological disorders. Another potential direction is to investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand BFT's mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for BFT.

Synthesis Methods

BFT can be synthesized using a variety of methods, including condensation reactions, nucleophilic substitution reactions, and cyclization reactions. One of the most commonly used methods for synthesizing BFT is the condensation reaction between 2-bromobenzaldehyde and 4-fluorobenzohydrazide in the presence of a suitable catalyst. The reaction yields BFT as a white crystalline solid, which can be purified using recrystallization.

properties

Product Name

3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Molecular Formula

C16H10BrFN4S

Molecular Weight

389.2 g/mol

IUPAC Name

3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H10BrFN4S/c17-13-4-2-1-3-12(13)15-19-20-16-22(15)21-14(9-23-16)10-5-7-11(18)8-6-10/h1-8H,9H2

InChI Key

RNVLJZRPVMRAOW-UHFFFAOYSA-N

SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3Br)C4=CC=C(C=C4)F

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3Br)C4=CC=C(C=C4)F

Origin of Product

United States

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